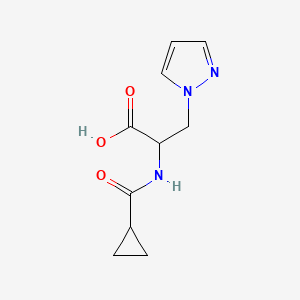
2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the 2-position, a 4-fluorobenzyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine typically involves a multi-step process. One common method includes the nitration of 2-chloro-5-(4-fluorobenzyl)pyridine to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-Chloro-5-(4-fluorobenzyl)-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity to certain biological targets. The chlorine atom may also contribute to the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorobenzyl bromide
- 2-Chloro-5-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzyl bromide
Uniqueness
2-Chloro-5-(4-fluorobenzyl)-3-nitropyridine is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a fluorobenzyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H8ClFN2O2 |
|---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)methyl]-3-nitropyridine |
InChI |
InChI=1S/C12H8ClFN2O2/c13-12-11(16(17)18)6-9(7-15-12)5-8-1-3-10(14)4-2-8/h1-4,6-7H,5H2 |
InChI Key |
BAMSZBVJUJJRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12999173.png)

![2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12999183.png)









